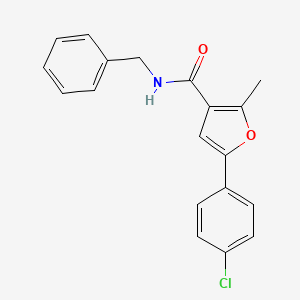

N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide

Description

N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is a furan-based carboxamide derivative characterized by a 2-methylfuran core substituted with a 4-chlorophenyl group at position 5 and a benzyl carboxamide at position 3. Key properties include:

- Molecular Formula: C₆₀H₁₈ClNO₃

- Molar Mass: 355.81 g/mol

- Density: 1.223 ± 0.06 g/cm³ (predicted)

- Boiling Point: 493.6 ± 45.0 °C (predicted)

- pKa: 11.49 ± 0.46 (predicted) .

Computational studies on similar chlorophenyl-containing compounds suggest that such substitutions influence electronic properties and binding affinities .

Properties

IUPAC Name |

N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-13-17(19(22)21-12-14-5-3-2-4-6-14)11-18(23-13)15-7-9-16(20)10-8-15/h2-11H,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZLRHFBZZNZTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid with benzylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carboxamide group may produce the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide exhibits promising anticancer activity. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, with studies suggesting that it may induce apoptosis through specific molecular pathways. Its mechanism involves the modulation of signaling pathways associated with cell survival and death, particularly through interactions with key proteins involved in cancer progression.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the furan ring and chlorophenyl moiety contributes to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

Biological Research

Biological Activity Studies

N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide has been subjected to various biological assays to assess its effects on cellular functions. These studies have highlighted its potential as an anti-inflammatory agent, with mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

Material Science

Synthesis of New Materials

In material science, this compound serves as a building block for synthesizing novel materials with tailored properties. Its unique chemical structure allows for modifications that can enhance thermal stability and mechanical strength in polymeric applications. Researchers are exploring the use of this compound in creating functional polymers that can be used in coatings, adhesives, and other industrial applications .

Table 1: Summary of Research Findings on N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide

Mechanism of Action

The mechanism of action of N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other regulatory proteins, thereby modulating cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Furan Derivatives

Target Compound :

- Core : 2-methylfuran

- Substituents : 4-chlorophenyl (C₆H₄Cl), benzyl carboxamide (C₆H₅CH₂CONH).

- Key Features : Moderate lipophilicity (predicted logP ~3.5) and steric bulk from the benzyl group.

N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (CAS: 923216-66-4):

- Core : Benzofuran fused with furan.

- Substituents : 4-chlorobenzoyl (electron-withdrawing), methyl, furan carboxamide.

- The 4-chlorobenzoyl group may amplify electron-deficient character, affecting reactivity .

Benzoxazole/Benzofuran Analogs

N-(4-Fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide (CAS: 887349-46-4):

- Core : Benzoxazole (aromatic, planar).

- Substituents : 4-fluorophenyl (C₆H₄F), phenyl.

- Comparison: The benzoxazole core introduces a heteroatom (N-O), increasing polarity and hydrogen-bonding capacity vs. furan.

6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide :

- Core : Benzofuran with cyclopropyl and bromophenyl groups.

- Substituents : 4-bromophenyl (heavier halogen), 4-fluorophenyl, cyclopropyl (strain-induced reactivity).

- Comparison: Bromine’s larger atomic radius vs. chlorine may enhance halogen bonding.

Thiazole Derivatives

N-benzyl-5-(4-chlorophenyl)-N-phenyl(thiazol-2-yl)amine (Compound 24):

- Core : Thiazole (aromatic, sulfur-containing).

- Substituents : 4-chlorophenyl, benzyl, phenyl.

- Comparison : Thiazole’s sulfur atom enables stronger hydrogen-bonding and metal coordination vs. furan. The dual aryl groups (benzyl + phenyl) increase steric bulk, possibly reducing solubility but enhancing target selectivity .

Other Structural Classes

Fenvalerate (CAS: 51630-58-1):

- Core : Pyrethroid ester.

- Substituents: 4-chlorophenyl, cyano, phenoxybenzyl.

- Comparison: As an insecticide, Fenvalerate shares the 4-chlorophenyl motif but uses an ester linkage instead of a carboxamide. The cyano group enhances electrophilicity, critical for acetylcholinesterase inhibition .

N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)propanamide (CAS: 848058-00-4):

Data Table: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molar Mass (g/mol) | pKa (Predicted) |

|---|---|---|---|---|---|

| N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide | Furan | 4-Cl-C₆H₄, CH₃, Bn-CONH | C₂₀H₁₈ClNO₃ | 355.81 | 11.49 |

| N-[2-(4-Cl-benzoyl)-3-methyl-benzofuran-5-yl]furan-2-carboxamide | Benzofuran + Furan | 4-Cl-benzoyl, CH₃ | C₂₂H₁₅ClNO₄ | 400.81 | - |

| N-(4-Fluorophenyl)-3-phenylbenzoxazole-5-carboxamide | Benzoxazole | 4-F-C₆H₄, C₆H₅ | C₂₀H₁₃FN₂O₂ | 332.33 | - |

| N-benzyl-5-(4-Cl-C₆H₄)-N-phenylthiazol-2-ylamine | Thiazole | 4-Cl-C₆H₄, Bn, Ph | C₂₂H₁₈ClN₃S | 391.91 | - |

| Fenvalerate | Pyrethroid ester | 4-Cl-C₆H₄, CN, phenoxybenzyl | C₂₅H₂₂ClNO₃ | 419.90 | - |

Research Findings and Implications

- Electronic Effects : Chlorophenyl groups in the target compound and Fenvalerate enhance electron-withdrawing character, influencing reactivity and binding to hydrophobic targets .

- Solubility : Benzoxazole/thiazole derivatives exhibit higher polarity than furans, improving aqueous solubility but reducing membrane permeability .

- Synthetic Accessibility : Furan carboxamides (e.g., target compound) are synthesized via amide coupling, while benzoxazoles require cyclization steps, increasing synthetic complexity .

Biological Activity

N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available data on its biological properties, including antimicrobial, antiviral, and anticancer effects, along with mechanisms of action and relevant case studies.

Chemical Structure and Properties

N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is characterized by the presence of a furan ring, a benzyl group, and a chlorophenyl substituent. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide. For instance, it has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.008 μg/mL |

| Escherichia coli | 0.03 μg/mL |

| Streptococcus pneumoniae | 0.06 μg/mL |

These findings indicate that the compound possesses strong antibacterial properties, comparable to established antibiotics like ampicillin and streptomycin .

Antiviral Activity

Research has also explored the antiviral properties of this compound. It has been shown to inhibit viral replication in cell cultures, suggesting potential use in treating viral infections. The mechanism appears to involve interference with viral entry or replication processes, although specific pathways remain to be fully elucidated .

Anticancer Properties

The anticancer activity of N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is particularly noteworthy. Studies have indicated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: Anti-Proliferative Effects

In a study evaluating the compound's effects on cancer cell proliferation, it was found that:

- Cell Line : MDA-MB-231 (breast cancer)

- IC50 : 10 μM after 48 hours of treatment.

The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The biological activity of N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors that regulate cellular growth and apoptosis.

- DNA Interaction : Some studies suggest that it may bind to DNA or interfere with DNA repair mechanisms in cancer cells .

Toxicity and Safety Profile

Toxicity assessments have indicated that N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide exhibits low toxicity in vitro, with no significant mutagenic effects observed in standard assays. However, further investigations are necessary to evaluate its long-term safety profile in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.